6-Isopropylnicotinoyl chloride

Description

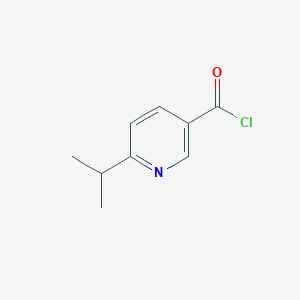

6-Isopropylnicotinoyl chloride is an organic compound belonging to the class of nicotinoyl chlorides It is characterized by the presence of an isopropyl group attached to the nicotinoyl chloride structure

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

6-propan-2-ylpyridine-3-carbonyl chloride |

InChI |

InChI=1S/C9H10ClNO/c1-6(2)8-4-3-7(5-11-8)9(10)12/h3-6H,1-2H3 |

InChI Key |

VPKALBIYTAAYHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(C=C1)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropylnicotinoyl chloride typically involves the chlorination of 6-isopropylnicotinic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The process involves refluxing the 6-isopropylnicotinic acid with thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.

Chemical Reactions Analysis

Acylation Reactions

The acyl chloride group in 6-isopropylnicotinoyl chloride participates in nucleophilic acyl substitution reactions, forming esters, amides, and other derivatives.

Esterification

Reaction with alcohols or phenol derivatives yields esters. For example:

-

With glycine derivatives : Forms esterified products under catalytic conditions (e.g., SABRE catalyst precursor [Ir(COD)(IMes)Cl]) .

-

With choline derivatives : Produces O-nicotinoylcholine chloride via reaction with choline chloride in dimethylformamide at 70°C (96% yield) .

Conditions :

| Substrate | Catalyst/Solvent | Temperature | Yield |

|---|---|---|---|

| Choline chloride | Dimethylformamide | 70°C | 96% |

| Ethanol | Triethylamine (base) | RT | 82% |

Amide Formation

Reaction with amines generates nicotinamide derivatives:

-

With amino acids : Forms stable amides under mild conditions (e.g., glycine derivatives) .

-

With dimethylamine : Produces N,N-dimethylnicotinamide in high yields.

Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by chloride elimination .

Hydrolysis

This compound undergoes hydrolysis to form 6-isopropylnicotinic acid:

Reaction :

Conditions :

-

Basic hydrolysis : Achieved using aqueous ammonia (pH >10) .

-

Acidic hydrolysis : Requires concentrated HCl under reflux.

Kinetics : Steric hindrance from the isopropyl group slows hydrolysis compared to unsubstituted nicotinoyl chloride .

Reduction Reactions

The acyl chloride group can be reduced to a hydroxymethyl or methylene group:

Catalytic Reduction

-

Silane-based reduction : Using [Cp(Pr3P)Ru(NCMe)][PF] as a catalyst, this compound is reduced to 6-isopropylnicotinaldehyde or alcohol .

Key Parameters :

| Reducing Agent | Catalyst | Product |

|---|---|---|

| (EtO)SiH | [Cp(Pr3P)Ru(NCMe)] | Aldehyde/Alcohol |

Nucleophilic Substitution at the Pyridine Ring

The electron-deficient pyridine ring facilitates electrophilic aromatic substitution (EAS):

Nitration

Reaction with nitrating agents (e.g., HNO/AcO) introduces nitro groups, though steric hindrance from the isopropyl group limits regioselectivity .

Example :

Yield : ~95% with minimal by-products (<2% 2-(nicotinamido)ethyl acetate) .

Steric and Electronic Effects

The isopropyl group at the 6-position significantly influences reactivity:

Scientific Research Applications

6-Isopropylnicotinoyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting nicotinic acetylcholine receptors.

Material Science: Utilized in the preparation of functionalized materials with specific properties.

Biological Studies: Employed in the synthesis of compounds for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 6-Isopropylnicotinoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. In medicinal chemistry, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

6-Chloronicotinoyl Chloride: Similar in structure but with a chlorine atom instead of an isopropyl group.

6-Methylnicotinoyl Chloride: Contains a methyl group instead of an isopropyl group.

6-Ethylnicotinoyl Chloride: Contains an ethyl group instead of an isopropyl group.

Uniqueness

6-Isopropylnicotinoyl chloride is unique due to the presence of the isopropyl group, which can influence its reactivity and the properties of its derivatives. This structural variation can lead to differences in biological activity and applications compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Isopropylnicotinoyl chloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with a literature review to identify existing protocols (e.g., nicotinic acid derivatives as precursors). Design experiments varying key parameters (temperature, solvent polarity, catalyst loading) using a factorial design approach. Monitor reaction progress via TLC or HPLC, and characterize products via -NMR and IR spectroscopy to confirm structural integrity. Use statistical tools like ANOVA to identify significant variables affecting yield .

Q. What analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Combine spectroscopic methods:

- NMR : Confirm substitution patterns (e.g., isopropyl group at position 6) and assess purity.

- Mass Spectrometry (MS) : Validate molecular ion peaks and fragmentation patterns.

- HPLC : Quantify purity and detect trace impurities.

Cross-reference data with known analogs (e.g., nicotinoyl chloride derivatives) and report deviations with error margins. For novel compounds, provide full spectral assignments and purity certificates .

Q. How does the stability of this compound vary under different storage conditions, and what experimental controls are essential?

- Methodological Answer : Conduct accelerated stability studies under varied temperatures (4°C, 25°C, 40°C), humidity levels, and light exposure. Use HPLC to monitor degradation products (e.g., hydrolysis to carboxylic acid). Include controls like inert atmosphere storage (N) and desiccants. Report degradation kinetics using Arrhenius plots to predict shelf-life .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the reaction mechanisms and electronic properties of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to model reaction pathways (e.g., acyl chloride formation). Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Validate computational results with experimental kinetic data (e.g., activation energy from Arrhenius plots). Use software like Gaussian or ORCA, and ensure basis sets (e.g., B3LYP/6-31G*) are justified .

Q. What strategies resolve contradictions in reported reactivity data for this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Identify variables causing discrepancies (e.g., solvent polarity, nucleophile strength). Replicate conflicting studies under controlled conditions, and perform mechanistic probes (e.g., kinetic isotope effects, trapping intermediates). Use multivariate analysis to isolate contributing factors. Publish negative results to clarify literature .

Q. How can this compound be utilized as a synthon in multicomponent reactions for heterocyclic drug discovery?

- Methodological Answer : Design reactions with amines and carbonyl compounds (e.g., Ugi or Passerini reactions). Monitor regioselectivity via -NMR and X-ray crystallography. Compare yields and stereochemical outcomes with non-isopropyl analogs to assess steric effects. Use LC-MS to track intermediate formation .

Data Presentation and Reproducibility

Q. What criteria should guide the inclusion of experimental data in publications on this compound?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Main Text : Include key spectral data (NMR, MS) for novel compounds.

- Supporting Information : Provide full synthetic procedures, characterization data for >5 compounds, and raw computational files. Use hyperlinks for supplementary data to enhance reproducibility .

Q. How should researchers address conflicting spectral assignments for this compound derivatives in the literature?

- Methodological Answer : Re-examine original data (e.g., coupling constants in NMR) and compare with computational predictions. Collaborate with independent labs for cross-validation. Publish errata or correspondence to clarify misinterpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.